1-(1H-1,2,4-triazol-5-yl)piperazine
CAS No.: 74964-11-7
Cat. No.: VC2268499
Molecular Formula: C6H11N5
Molecular Weight: 153.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74964-11-7 |
|---|---|
| Molecular Formula | C6H11N5 |
| Molecular Weight | 153.19 g/mol |
| IUPAC Name | 1-(1H-1,2,4-triazol-5-yl)piperazine |
| Standard InChI | InChI=1S/C6H11N5/c1-3-11(4-2-7-1)6-8-5-9-10-6/h5,7H,1-4H2,(H,8,9,10) |
| Standard InChI Key | AAWXOGAYHSEQKR-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=NC=NN2 |
| Canonical SMILES | C1CN(CCN1)C2=NC=NN2 |
Introduction
Chemical Structure and Properties
Molecular Identity
1-(1H-1,2,4-triazol-5-yl)piperazine is defined by the following key identifiers:
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Molecular Formula: C6H11N5
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Molecular Weight: 153.19 g/mol
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CAS Number: 74964-11-7
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IUPAC Name: 1-(1H-1,2,4-triazol-5-yl)piperazine
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InChI Key: AAWXOGAYHSEQKR-UHFFFAOYSA-N
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Canonical SMILES: C1CN(CCN1)C2=NC=NN2
The compound features a 1,2,4-triazole heterocyclic ring connected to a piperazine ring. This structural arrangement creates a molecule with multiple nitrogen atoms capable of participating in hydrogen bonding and other interactions with biological targets.
Physical and Chemical Properties
The physical properties of 1-(1H-1,2,4-triazol-5-yl)piperazine include its appearance as a solid at room temperature. The compound demonstrates stability under standard laboratory storage conditions, particularly when refrigerated. Due to the presence of multiple nitrogen atoms, the compound exhibits both basic and hydrogen-bonding properties.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 153.19 g/mol | PubChem |
| Physical State | Solid | Inferred from structure |
| Solubility | Soluble in polar solvents | Inferred from structure |
| Stability | Stable under refrigeration |
Biochemical Activities
Target Interactions
The 1,2,4-triazole ring is a significant pharmacophore that contributes to various biological activities. In compounds containing this structural motif, the nitrogen atoms can coordinate with metal ions in enzyme active sites, such as the iron in cytochrome P450 enzymes. This interaction capability is particularly relevant for drug development as it allows for modulation of essential enzymatic processes.
1-(1H-1,2,4-triazol-5-yl)piperazine has been suggested to interact with tubulin protein, particularly at the colchicine binding site. This interaction mechanism is significant because it suggests potential for disrupting microtubule dynamics, which could affect cell division processes.
Cellular Effects
The compound has been reported to impact several cellular processes based on laboratory studies. The primary effects include:
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Influence on cell signaling pathways
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Potential modulation of gene expression
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Effects on cellular metabolism
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Inhibitory activity against certain cancer cell lines, including HepG2
The compound's mechanism appears to involve disruption of microtubule dynamics, which can affect the cell cycle pathway. Specifically, interference with proper mitotic spindle formation can halt the cell cycle at the metaphase-anaphase transition, a checkpoint known as the spindle assembly checkpoint.
Apoptotic Activity
Research suggests that 1-(1H-1,2,4-triazol-5-yl)piperazine may induce apoptosis (programmed cell death). This property is particularly significant for anticancer research, as compounds that can selectively trigger apoptosis in cancer cells are valuable candidates for therapeutic development.
Structure-Activity Relationships
Triazole Ring Significance
The 1,2,4-triazole ring is a critical structural component that contributes significantly to the biological activity of this compound. Triazole rings are known for their ability to:
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Form hydrogen bonds with receptor proteins
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Participate in π-stacking interactions with aromatic amino acid residues
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Act as bioisosteres for amide bonds
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Enhance metabolic stability
These properties make the triazole ring a valuable pharmacophore in medicinal chemistry. The positioning of nitrogen atoms within the triazole ring creates specific electronic characteristics that influence binding affinities and selectivity profiles.
Comparative Analysis with Related Compounds
Research on related triazole-containing compounds provides insight into potential structure-activity relationships. Studies on triazole derivatives have shown that modifications to the triazole ring can significantly impact biological activity profiles.
| Compound Type | Common Modifications | Effect on Activity |
|---|---|---|
| 5-substituted triazoles | Addition of electron-donating groups | Enhanced antibacterial activity |
| Triazole-piperazine hybrids | Variation in linking groups | Altered selectivity profiles |
| Triazole derivatives | Incorporation of halogen substituents | Improved antifungal properties |
The piperazine moiety in 1-(1H-1,2,4-triazol-5-yl)piperazine likely contributes to its solubility profile and may provide additional binding points for target interactions. The combination of triazole and piperazine creates a molecule with unique spatial and electronic characteristics.
Synthesis and Preparation Methods
Synthesis Considerations
The synthesis of 1-(1H-1,2,4-triazol-5-yl)piperazine requires careful consideration of reaction conditions due to the multiple nitrogen atoms present in both the triazole and piperazine components. The possibility of tautomerism in the triazole ring, as highlighted in search result regarding related compounds, presents additional synthetic challenges that must be addressed through appropriate reaction control and purification strategies .
Research Applications and Methods
Laboratory Techniques
Working with 1-(1H-1,2,4-triazol-5-yl)piperazine in a research setting typically involves several specialized techniques:
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Spectroscopic analysis (NMR, IR, MS) for structure confirmation
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High-performance liquid chromatography (HPLC) for purity assessment
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In vitro cell-based assays for biological activity evaluation
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Protein binding studies to confirm target interactions
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound's stability and potential degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that this compound exhibits relative stability under refrigerated conditions, which is important for maintaining consistent experimental results.
Dosage Considerations in Experimental Models
The biological effects of 1-(1H-1,2,4-triazol-5-yl)piperazine and related compounds vary with different dosages in experimental models. At lower doses, the compound may exhibit specific therapeutic effects, such as enzyme modulation, while higher concentrations might lead to broader cellular effects, including anticancer activity. This dose-dependent behavior is typical of bioactive compounds and necessitates careful concentration control in research applications.
Future Research Directions
Structure Optimization
Future research on 1-(1H-1,2,4-triazol-5-yl)piperazine could focus on structural modifications to enhance specific biological activities. Potential optimization strategies include:
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Introduction of substituents on the piperazine ring to modulate solubility and target selectivity
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Modification of the triazole ring to enhance binding affinity with specific targets
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Development of hybrid molecules combining this scaffold with other pharmacophores
Expanded Application Areas
While current research suggests applications in anticancer, antimicrobial, and antifungal areas, the versatile structure of 1-(1H-1,2,4-triazol-5-yl)piperazine indicates potential for broader therapeutic applications. Future investigations might explore:
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Anti-inflammatory properties
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Antiviral applications
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Central nervous system activities
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Enzyme inhibition in various metabolic pathways
Advanced Analytical Techniques
The application of advanced analytical techniques could provide deeper insights into the compound's mechanisms of action. Techniques such as:
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X-ray crystallography for protein-ligand complex analysis
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Computational modeling for binding mode prediction
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Proteomics approaches to identify broader cellular effects
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Metabolomics to track compound metabolism and distribution
These methods would enhance our understanding of how 1-(1H-1,2,4-triazol-5-yl)piperazine interacts with biological systems and guide future development efforts.
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